8-Hydroxymoxifloxacin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

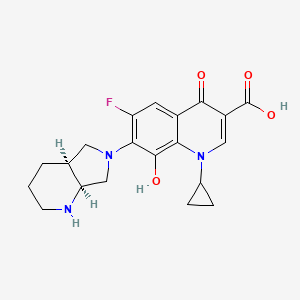

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRASTQSQRDRSEH-ZUZCIYMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222526 |

Source

|

| Record name | 8-Hydroxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721970-36-1 |

Source

|

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721970-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9S4OJ0188 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Hydroxymoxifloxacin chemical structure and properties

An In-Depth Technical Guide to 8-Hydroxymoxifloxacin: Structure, Synthesis, and Analysis

Introduction

This compound, known in pharmacopeial contexts as Moxifloxacin Impurity E or Moxifloxacin Related Compound E, is a critical molecule in the landscape of pharmaceutical quality control and drug development.[1][2][3][4] As the O-desmethyl analogue of the potent fourth-generation fluoroquinolone antibiotic, Moxifloxacin, its relevance stems not from therapeutic activity but from its status as a process-related impurity and potential degradation product.[2][5] The presence of the 8-methoxy group on the quinolone core is a key structural feature of Moxifloxacin, contributing to its enhanced activity against Gram-positive bacteria and a reduced propensity for resistance development compared to non-methoxylated analogues.[6][7] Consequently, the demethylation of this group to form this compound represents a significant chemical transformation that must be monitored and controlled during drug substance manufacturing and formulation to ensure the safety and efficacy of the final drug product.

This guide provides a comprehensive technical overview of this compound for researchers, quality control analysts, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis for use as a reference standard, and the analytical methodologies required for its precise quantification.

Chemical Structure and Identification

The foundational step in characterizing any pharmaceutical-related compound is the unambiguous confirmation of its chemical structure. This compound is a derivative of the core quinolone carboxylic acid scaffold, distinguished from its parent drug, Moxifloxacin, by the presence of a hydroxyl group at the C-8 position in place of a methoxy group.

IUPAC Name: 1-cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[8][9]

Key Structural Features:

-

Quinolone Core: A bicyclic aromatic system responsible for the primary mechanism of action in this class of antibiotics: inhibition of bacterial DNA gyrase and topoisomerase IV.[6]

-

C-3 Carboxylic Acid and C-4 Carbonyl: These groups are essential for binding to the DNA-enzyme complex.

-

N-1 Cyclopropyl Group: Common among modern fluoroquinolones, contributing to overall potency.

-

C-6 Fluorine: Significantly enhances antibacterial activity.

-

C-7 Diazabicyclononyl Ring: This bulky side chain influences the antibacterial spectrum and pharmacokinetic properties.

-

C-8 Hydroxyl Group: The defining feature of this molecule, replacing the C-8 methoxy group of Moxifloxacin. This substitution can impact both biological activity and physicochemical properties.

Chemical Identifiers: A consistent set of identifiers is crucial for accurate documentation and information retrieval.

| Identifier | Value |

| CAS Number | 721970-36-1[3][9] |

| Molecular Formula | C₂₀H₂₂FN₃O₄[3][9] |

| Molecular Weight | 387.41 g/mol [3][10] |

| Synonyms | Moxifloxacin Impurity E, Moxifloxacin Related Compound E, O-Desmethyl Moxifloxacin[1][2][4] |

Physicochemical Properties

Understanding the physicochemical properties of an impurity is fundamental for developing appropriate analytical methods and understanding its potential behavior in a drug product. While comprehensive experimental data for this compound is not widely published, we can summarize its known attributes and provide context based on the parent compound.

| Property | Value / Description | Reference |

| Molecular Formula | C₂₀H₂₂FN₃O₄ | [3][9] |

| Molecular Weight | 387.41 g/mol | [3][10] |

| Appearance | Typically a solid. Available commercially as hydrochloride or hydrobromide salts. | [4][11] |

| Solubility | Data not widely available. Expected to exhibit pH-dependent solubility due to the carboxylic acid and basic amine functionalities. | |

| pKa | Data not widely available. The presence of the phenolic hydroxyl group in addition to the carboxylic acid and amine moieties suggests multiple ionization constants. | |

| Melting Point | Not specified in available literature. For comparison, the melting point of Moxifloxacin is reported in the range of 208-242 °C. | [12] |

Synthesis and Preparation as a Reference Standard

The availability of a high-purity reference standard is a prerequisite for the accurate quantification of any impurity. This compound is primarily synthesized for this purpose. The most direct and logical synthetic route involves the targeted demethylation of the parent drug, Moxifloxacin.

A patented method outlines a practical approach for this conversion, which serves as an excellent basis for laboratory-scale preparation.[5]

Synthetic Workflow: Demethylation of Moxifloxacin

Caption: Synthetic workflow for preparing this compound.

Detailed Protocol Rationale:

-

Step 1: Alkalization (Free Base Generation)

-

Procedure: Moxifloxacin hydrochloride, the common salt form of the API, is dissolved and treated with a mild base such as sodium bicarbonate (NaHCO₃). This neutralizes the hydrochloride salt, precipitating the Moxifloxacin free base.[5]

-

Causality: The subsequent demethylation reaction is typically more efficient and cleaner when performed on the free base rather than the salt. The salt form can interfere with the reagents and complicate the reaction medium.

-

-

Step 2: O-Demethylation

-

Procedure: The isolated Moxifloxacin free base is dissolved in an appropriate aprotic polar solvent, such as acetonitrile. A demethylating agent, like iodotrimethylsilane (TMSI), is then introduced to cleave the methyl ether bond at the C-8 position.[5]

-

Causality: Aryl methyl ethers are robust bonds. Strong Lewis acids or nucleophiles are required for their cleavage. TMSI is an effective reagent for this purpose, offering relatively mild reaction conditions compared to harsher alternatives like hydrobromic acid (HBr) or boron tribromide (BBr₃), which could potentially degrade other functional groups on the complex molecule.

-

-

Step 3: Purification

-

Procedure: The crude product obtained after the reaction is isolated and purified, typically via recrystallization from a suitable solvent system.[5]

-

Causality: Recrystallization is a powerful technique for purifying solid organic compounds. It effectively removes unreacted starting material and reaction byproducts, yielding a crystalline solid of high purity suitable for use as an analytical reference standard. The purity is then confirmed using methods like HPLC and spectroscopy.

-

Analytical Characterization and Quantification

The primary purpose of having a reference standard for this compound is to accurately detect and quantify it in Moxifloxacin drug substance and drug products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this analysis.[13][14]

Analytical Workflow: RP-HPLC Quantification

Caption: Workflow for quantifying this compound via RP-HPLC.

Exemplary HPLC Method Protocol:

This protocol is a composite based on published methods for Moxifloxacin and its related substances.[13][14][15][16] Method optimization and validation are mandatory for specific applications.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., Agilent C18, 150 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: A buffered aqueous-organic mixture. For example, a mixture of 0.01 M potassium dihydrogen orthophosphate buffer and methanol (e.g., 70:30 v/v).[13] The pH is a critical parameter for achieving good peak shape and resolution and should be carefully controlled.

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30 °C.[13]

-

Detection Wavelength: 293 nm is a common wavelength for Moxifloxacin and its derivatives, offering good sensitivity.[16]

-

Injection Volume: 10 µL.[13]

-

-

Solution Preparation:

-

Standard Solution: Accurately weigh a quantity of the this compound reference standard and dissolve it in the mobile phase to create a stock solution. Further dilute to a final concentration within the expected linear range of the assay (e.g., 0.25 to 1.5 µg/mL).[13]

-

Sample Solution: Accurately weigh the Moxifloxacin drug substance or a powdered composite of the drug product. Dissolve in the mobile phase to achieve a target concentration of the main analyte (e.g., Moxifloxacin) that allows for the detection of impurities at specified levels (e.g., 0.1%).

-

-

Analysis and Quantification:

-

System Suitability: Inject the standard solution multiple times to verify system performance (e.g., repeatability of peak area, tailing factor, theoretical plates).

-

Quantification: Inject the sample solution. Identify the this compound peak based on its retention time relative to the standard. Calculate the amount of the impurity in the sample by comparing its peak area to the peak area of the known standard concentration.

-

Biological Context and Activity

While this compound is structurally similar to its parent drug, its role in a biological context is minimal. The primary metabolic pathways for Moxifloxacin in humans are well-established and do not involve O-demethylation.

-

Metabolism of Moxifloxacin: Approximately 52% of a Moxifloxacin dose is metabolized via Phase II conjugation reactions. The cytochrome P450 system is not significantly involved.[17][18][19][20]

-

Sulfate Conjugation (M1): This is the major metabolic pathway, accounting for about 38% of the dose. The resulting N-sulfate conjugate is eliminated mainly in the feces.[17]

-

Glucuronide Conjugation (M2): This pathway accounts for about 14% of the dose, and the acyl-glucuronide metabolite is excreted in the urine.[17]

-

Conclusion

This compound is a molecule of significant technical importance in the pharmaceutical industry. As the primary O-desmethyl impurity of Moxifloxacin, its synthesis as a reference standard and the development of robust analytical methods for its quantification are essential components of quality assurance for this widely used antibiotic. Its preparation via demethylation of the parent drug is a straightforward chemical process, and its analysis is readily achieved using standard RP-HPLC techniques. While it does not represent a significant human metabolite and its intrinsic biological activity is presumed to be low, the rigorous control of this compound levels is a testament to the principles of chemical purity and product safety that govern modern drug development and manufacturing.

References

- Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. (n.d.).

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7316.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Chen, Y.-F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 209-213.

- S, S., S, S., & G, N. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms.

- of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applic

- A kind of moxifloxacin impurity E preparation method. (2017).

- In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Diagnostic Microbiology and Infectious Disease, 35(2), 127-133.

- Preparation method of moxifloxacin impurity. (2014).

- Determination of moxifloxacin hydrochloride and its related substances by HPLC. (n.d.).

- Moxifloxacin Impurities. (n.d.). SynZeal.

- Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126.

- Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. (n.d.).

- In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Elsevier.

- Moxifloxacin : Metabolites. (n.d.). BioOrganics.

- Moxifloxacin EP Impurity E. (n.d.). KSP Life Science.

- Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. (n.d.). Walsh Medical Media.

- moxifloxacin hydrochloride and its Impurities. (n.d.).

- Preeti, P., & Bansal, G. (2024). Moxifloxacin. In StatPearls.

- Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. (1999). Antimicrobial Agents and Chemotherapy, 43(11), 2636-2641.

- 8-HYDROXY MOXIFLOXACIN HYDROBROMIDE, (4AR,7AR)-REL-. (n.d.). gsrs.

- What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? (n.d.).

- Global Health: Antimicrobial Resistance: undefined: Moxifloxacin. (n.d.). PDB-101.

- Moxifloxacin. (n.d.). PubChem.

- Stass, H., & Kubitza, D. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 48(6), 747-753.

- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244.

- Ho, C.-M., et al. (2002). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Diagnostic Microbiology and Infectious Disease, 44(4), 377-384.

- Piddock, L. J. V., & Johnson, M. (1999). Antimicrobial activity and accumulation of moxifloxacin in quinolone-susceptible bacteria. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 39-45.

- [National multicenter study of the in vitro activity of moxifloxacin against respiratory tract pathogens. Spanish Study Group on Moxifloxacin]. (1999). Enfermedades Infecciosas y Microbiología Clínica, 17(8), 391-399.

- 8-Hydroxy Moxifloxacin Hydrobromide. (n.d.). ChemicalBook.

- Al-Dgither, S., et al. (2012). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 295-302.

- Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). PHARMACOKINETICS AND METABOLISM OF MOXIFLOXACIN. Drugs of Today, 36(4), 229-244.

- 8-Hydroxy Moxifloxacin Hydrochloride Salt. (n.d.). LGC Standards.

- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem.

- Pharmacokinetics and metabolism of moxifloxacin. (n.d.).

- Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 961-968.

- Al-Dgither, S., et al. (2012).

- 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1 H-NMR spectrum of moxifloxacin-Ag(I) metal complex. (n.d.).

- Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. (2022). Journal of the American Society for Mass Spectrometry, 33(11), 2098-2106.

- Sravan, U. S., et al. (2011). Validated spectrophotometric methods for the estimation of moxifloxacin in bulk and pharmaceutical formulations. Journal of Pharmaceutical Analysis, 1(3), 177-183.

- 8-Hydroxy Moxifloxacin Hydrobromide. (n.d.). Santa Cruz Biotechnology.

- [Moxifloxacin Related Compound E (25 mg) (1-Cyclopropyl-6-fluoro-8-hydroxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride)]. (n.d.). USP Store.

- Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and cerebrospinal fluid by a rapid and simple liquid chromatography- tandem mass spectrometry method. (2015).

- Comparison and Quantification of Moxifloxacin in Pharmaceutical Formulas Using Aqueous, Lactic Acid and Choline Chloride‐Lactic Acid Media. (n.d.).

- Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. (n.d.).

Sources

- 1. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ksplifescience.com [ksplifescience.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. store.usp.org [store.usp.org]

- 5. CN104945398B - A kind of moxifloxacin impurity E preparation method - Google Patents [patents.google.com]

- 6. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]

- 9. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. droracle.ai [droracle.ai]

- 18. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 19. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Foreword: The Rationale for a Deep Dive into 8-Hydroxymoxifloxacin

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Hydroxymoxifloxacin

Prepared by: Gemini, Senior Application Scientist

Moxifloxacin, a fourth-generation fluoroquinolone, is a cornerstone in the treatment of a wide array of bacterial infections, notable for its broad spectrum of activity.[1] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its metabolic fate and impurity profile. This compound, the O-demethylated analogue of the parent drug, represents a critical molecule of interest.[2] It is classified as a key impurity and a potential human metabolite of moxifloxacin.[3][4] For researchers in drug development and quality control, the ability to synthesize, isolate, and definitively characterize this compound is not merely an academic exercise. It is fundamental for:

-

Pharmacokinetic Studies: Understanding the formation and clearance of metabolites is crucial for a complete picture of a drug's behavior in vivo.

-

Toxicological Assessment: Evaluating the biological activity and potential toxicity of metabolites and impurities is a regulatory requirement.

-

Analytical Method Development: The availability of a pure reference standard of this compound is essential for validating analytical methods designed to quantify impurities in the active pharmaceutical ingredient (API) and finished drug products.[5]

This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound, moving beyond a simple recitation of steps to explain the critical scientific reasoning behind each procedural choice.

Part 1: Synthesis of this compound via O-Demethylation

The synthesis of this compound hinges on the selective cleavage of the methyl ether at the C-8 position of the quinolone core of moxifloxacin. This transformation is a classic O-demethylation of an aryl methyl ether. While various methods exist for this reaction, the use of strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) is particularly effective.

The causality for this choice lies in the mechanism: the Lewis acidic boron atom coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by a bromide ion to cleave the methyl group. This approach is robust, though it requires careful control of reaction conditions to prevent side reactions.

Proposed Synthetic Pathway

The logical flow from the starting material to the final product is illustrated below.

Caption: Proposed synthesis of this compound from moxifloxacin.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as intended before moving to the next phase.

-

Reaction Setup:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Moxifloxacin (1.0 eq) in anhydrous dichloromethane (DCM).

-

Rationale: Anhydrous conditions are critical as Lewis acids like BBr₃ react violently with water. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting material.

-

-

Reagent Addition:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Rationale: O-demethylation is highly exothermic. Low temperatures are essential to control the reaction rate, minimize side-product formation, and ensure selectivity.

-

Slowly add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C.

-

Rationale: Using a slight excess of BBr₃ ensures complete conversion of the starting material. Slow, dropwise addition is a critical safety and quality control measure.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A new, more polar spot corresponding to the phenolic product should appear, and the starting material spot should diminish.

-

Self-Validation: The reaction is not complete until HPLC analysis shows <1% of the starting moxifloxacin remains.

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding methanol. This will react with excess BBr₃.

-

Rationale: Quenching is a hazardous step that must be performed slowly at low temperatures to manage the exothermic reaction between BBr₃ and methanol.

-

Remove the solvent under reduced pressure.

-

-

Isolation and Purification:

-

Redissolve the crude residue in a suitable solvent system.

-

Purify the crude product using column chromatography on silica gel or by preparative HPLC to yield pure this compound.

-

Rationale: Chromatographic purification is necessary to separate the desired product from reaction byproducts and any unreacted starting material, ensuring a high-purity reference standard.

-

Part 2: Physicochemical and Spectroscopic Characterization

Characterization is the cornerstone of confirming the identity and purity of a synthesized compound. A multi-faceted analytical approach is non-negotiable for creating an authoritative profile of this compound.

Analytical Workflow

The logical sequence of analysis ensures that each technique provides complementary information, building a complete and validated profile of the molecule.

Caption: Comprehensive analytical workflow for this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a pharmaceutical compound. A stability-indicating reverse-phase HPLC method is essential.

Experimental Protocol: HPLC Purity Assessment

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar compounds like fluoroquinolones.[6] |

| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 3.0) and Methanol (e.g., 55:45 v/v) | This mobile phase composition is proven to effectively separate moxifloxacin from its degradation products and related substances.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good peak shape and reasonable run times.[8] |

| Detection | UV at 294 nm | Moxifloxacin and its analogues exhibit strong absorbance at this wavelength, providing high sensitivity.[8] |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

Self-Validating System:

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

-

Specificity: A solution of the diluent (blank) should be injected to ensure no interfering peaks are present at the retention time of this compound.

-

Purity Determination: The peak area of this compound should be >99.5% of the total peak area in the chromatogram for use as a reference standard.

Structural Elucidation: Mass Spectrometry and NMR

Mass Spectrometry (MS): Provides the definitive molecular weight of the compound.

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

-

Expected Result: The chemical formula for this compound is C₂₀H₂₂FN₃O₄, with a monoisotopic mass of 387.16 g/mol .[9] In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 388.167. High-resolution mass spectrometry should confirm this mass to within 5 ppm.

-

Fragmentation: Tandem MS (MS/MS) will show characteristic fragmentation patterns, likely involving losses from the diazabicyclo side chain, similar to those reported for moxifloxacin.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the precise atomic structure.

-

Rationale: NMR is the most powerful tool for unambiguous structural confirmation. The key diagnostic signals differentiating this compound from moxifloxacin are the absence of the 8-methoxy signal and the presence of a new 8-hydroxyl proton signal.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid (-COOH) | ~14.5 (s, 1H) | ~176.5 | Highly deshielded acidic proton. |

| Phenolic Hydroxyl (-OH) | ~9.5 (br s, 1H) | - | Broad, exchangeable proton signal. |

| Quinolone H-2 | ~8.7 (s, 1H) | ~148.0 | Singlet, downfield due to adjacent N and C=O. |

| Quinolone H-5 | ~7.6 (d, 1H) | ~110.0 | Aromatic proton coupled to F. |

| Cyclopropyl Protons | 0.8 - 1.2 (m, 4H) | ~8.0, ~36.0 | Characteristic upfield multiplet. |

| Diazabicyclo Protons | 2.6 - 4.1 (m, 11H) | ~25-60 | Complex multiplets for the saturated ring system. |

| C-3 (Quinolone) | - | ~106.0 | Quaternary carbon of the carboxylic acid. |

| C-4 (Quinolone C=O) | - | ~166.0 | Ketone carbonyl carbon. |

| C-6 (C-F) | - | ~152.0 (d, J≈250 Hz) | Large C-F coupling constant is diagnostic. |

| C-8 (C-OH) | - | ~145.0 | Aromatic carbon bearing the hydroxyl group. |

| Methoxy (-OCH₃) | Absent (was ~3.5 ppm in Moxifloxacin) | Absent (was ~61 ppm in Moxifloxacin) | Key diagnostic difference. |

Functional Group Confirmation: IR and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3500 - 3200 | O-H Stretch (Phenol) | Broad |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very Broad |

| ~1720 | C=O Stretch (Carboxylic Acid) | Strong, Sharp |

| ~1620 | C=O Stretch (Quinolone Ketone) | Strong, Sharp |

| ~1270 | C-F Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation system.

-

Protocol: Dissolve a precisely weighed sample in methanol to a known concentration (e.g., 10 µg/mL). Scan from 200 to 400 nm.

-

Expected Result: The compound is expected to exhibit strong absorbance maxima (λₘₐₓ) in the UV region, likely around 290-300 nm, characteristic of the fluoroquinolone chromophore. The exact λₘₐₓ may differ slightly from moxifloxacin due to the electronic effect of the hydroxyl group versus the methoxy group.

Conclusion

This guide outlines a robust and scientifically sound pathway for the synthesis and comprehensive characterization of this compound. By following these detailed, self-validating protocols, researchers in drug development and quality assurance can confidently produce and verify this critical reference standard. The integration of chromatographic and spectroscopic techniques provides the necessary orthogonal data to build an unassailable analytical profile, ensuring the integrity of future pharmacokinetic, toxicological, and quality control studies involving moxifloxacin.

References

-

Balfour, J. A., & Wiseman, L. R. (2000). Moxifloxacin. Drugs Today (Barc), 36(4), 229-44. [Link]

-

Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244. [Link]

-

Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of Antimicrobial Chemotherapy, 42(suppl 2), 1-8. [Link]

-

Stass, H., & Kubitza, D. (1999). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British Journal of Clinical Pharmacology, 47(1), 49-56. [Link]

-

Wise, R., & Honeybourne, D. (1999). Pharmacology of Moxifloxacin — Absorption, Distribution, Metabolism and Excretion. Journal of Antimicrobial Chemotherapy, 44(suppl A), 15-23. [Link]

-

Zhong, D., et al. (2006). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(11), 1528-1537. [Link]

-

Dewani, A. P., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 200-204. [Link]

-

Khan, S. A., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(4), 1639-1645. [Link]

-

Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3(Suppl)), 1201-1206. [Link]

-

National Center for Biotechnology Information (n.d.). Moxifloxacin. PubChem Compound Database. [Link]

-

SynZeal. (n.d.). 8-Hydroxy Moxifloxacin Hydrobromide. SynZeal Catalog. [Link]

-

Razzaq, S. N., et al. (2012). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Química Nova, 35(8), 1636-1641. [Link]

-

Kumar, A., et al. (2020). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice, 13(2), 108-114. [Link]

-

S, S., et al. (2011). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Tropical Journal of Pharmaceutical Research, 10(4), 485-492. [Link]

-

Reddy, B. C. K., et al. (2012). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 4(7), 3501-3507. [Link]

-

Zhang, T., et al. (2013). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 83, 138-145. [Link]

-

Avelox (Moxifloxacin) Prescribing Information. (2020). Bayer HealthCare Pharmaceuticals Inc.[Link]

- Google Patents. (2021). Preparation method of moxifloxacin. CN112759590A.

-

National Center for Biotechnology Information (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem Compound Database. [Link]

-

DailyMed. (2023). Moxifloxacin. National Library of Medicine. [Link]

-

SynZeal. (n.d.). Moxifloxacin EP Impurity E. SynZeal Catalog. [Link]

-

Drugfuture. (n.d.). This compound. FDA Global Substance Registration System. [Link]

- Google Patents. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride. EP2474547A2.

-

ResearchGate. (n.d.). 1H-NMR spectrum of moxifloxacin-Ag(I) metal complex. [Link]

Sources

- 1. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Moxifloxacin EP Impurity E | SynZeal [synzeal.com]

- 3. droracle.ai [droracle.ai]

- 4. This compound [drugfuture.com]

- 5. 8-Hydroxy Moxifloxacin Hydrobromide | CAS No. 1292904-74-5 | | SynZeal [synzeal.com]

- 6. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Obscure Profile of 8-Hydroxymoxifloxacin: A Synthetic Impurity Masquerading as a Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxymoxifloxacin, formally known as 1-cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid, is a molecule intrinsically linked to the fourth-generation fluoroquinolone antibiotic, moxifloxacin. Initially perceived as a potential human metabolite, extensive investigation into the metabolic pathways of moxifloxacin has revealed a different narrative. This technical guide provides a comprehensive overview of the discovery and background of this compound, establishing its primary identity as a synthetic impurity arising from the manufacturing process of moxifloxacin. We will delve into its origins, the analytical methodologies for its detection and quantification, and the current understanding of its biological significance.

Introduction: The Moxifloxacin Landscape and the Emergence of a Hydroxylated Analog

Moxifloxacin, a flagship 8-methoxy-fluoroquinolone discovered in 1999, is lauded for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The metabolic fate of moxifloxacin in humans is well-documented, proceeding primarily through Phase II conjugation reactions to form an N-sulfate conjugate (M1) and an acyl-glucuronide (M2).[2][3] Notably, the cytochrome P450 (CYP) enzyme system does not play a significant role in its metabolism.[2]

Amidst the characterization of moxifloxacin's disposition, the existence of a hydroxylated counterpart, this compound, came to light. This guide will clarify its true identity, moving from the initial hypothesis of a metabolite to its confirmed status as a process-related impurity.

The Genesis of this compound: A Tale of Synthesis

The discovery of this compound is less a story of metabolic pathways and more a narrative of synthetic chemistry. It is now understood to be an impurity that can form during the synthesis of moxifloxacin, specifically through the demethylation of the 8-methoxy group of the parent molecule or its precursors.[4][5]

This demethylation can be an unintended side reaction under certain process conditions. In fact, a patent for an improved moxifloxacin synthesis method highlights the formation of this "undesirable by-product" and describes a process to reduce its presence to less than 0.1%.[4][5] This underscores its identity as a process-related impurity rather than a significant in vivo metabolite. The official pharmacopeial designation for this compound is "Moxifloxacin EP Impurity E".[6][7][8]

Visualizing the Synthetic Origin

The following diagram illustrates the relationship between moxifloxacin and its 8-hydroxy impurity.

Caption: Formation of this compound via demethylation during moxifloxacin synthesis.

Synthesis and Characterization

While often an undesired byproduct, the targeted synthesis of this compound is crucial for its use as a reference standard in analytical methods. The general approach involves the synthesis of the 8-hydroxy-4-oxo-quinoline-3-carboxylic acid core, a known pharmacophore with biological activities.[9][10]

General Synthetic Approach for 8-Hydroxyquinolines

The synthesis of 8-hydroxyquinoline derivatives can be achieved through various established methods, such as the Skraup or Friedländer synthesis.[9] A common strategy involves the cyclization of appropriately substituted anilines. For instance, the reaction of 2-aminophenol derivatives can yield the 8-hydroxyquinoline core.

Illustrative Synthetic Pathway Concept

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies for Detection and Quantification

The control of impurities is a critical aspect of pharmaceutical quality control.[11] As a known impurity of moxifloxacin, robust analytical methods are required for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[12]

Representative HPLC Method for Moxifloxacin and Its Impurities

Protocol: RP-HPLC for Moxifloxacin and Related Substances [12]

-

Column: Waters C18 XTerra column.

-

Mobile Phase: A mixture of (water + 2% v/v triethylamine, pH adjusted to 6.0 with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 290 nm.

-

Column Temperature: 45°C.

-

Internal Standard: Ofloxacin can be used as an internal standard.[12]

This method has been shown to separate four synthesis-related impurities from moxifloxacin.[12] For rigorous quantification of this compound (Moxifloxacin EP Impurity E), a dedicated validation according to ICH guidelines would be necessary, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Biological Significance: An Area for Further Exploration

The biological activity of this compound remains largely uncharacterized in the public domain. While some studies have investigated the antimicrobial activity of photodegradation products of fluoroquinolones, the specific activity of this compound has not been reported.[13][14]

One study on the photodegradation products of moxifloxacin indicated that significant antimicrobial activity was only observed after substantial degradation (83%) and only against Enterobacter cloacae.[13][14] However, it is crucial to note that this study did not identify or isolate this compound as one of the photodegradation products. The degradation of fluoroquinolones can lead to products with reduced or no antibacterial activity.

Given that the core fluoroquinolone structure is largely maintained in this compound, it is plausible that it may retain some level of antimicrobial activity. However, without empirical data from minimum inhibitory concentration (MIC) studies against a panel of relevant bacterial strains, its pharmacological profile remains speculative.

Pharmacokinetic Profile: The Missing Data

To date, there is no available pharmacokinetic data for this compound in humans or animals. As it is considered a minor synthetic impurity, it is unlikely to be present in sufficient quantities in the final drug product to yield detectable plasma concentrations after administration. The primary circulating species related to moxifloxacin are the parent drug and its major metabolites, the N-sulfate (M1) and the acyl-glucuronide (M2).[15]

Conclusion and Future Perspectives

This compound, or Moxifloxacin EP Impurity E, is a tangible example of the intricate relationship between drug synthesis and the final pharmaceutical product. Its story highlights the importance of rigorous process control in minimizing impurity formation. While initially a compound of interest as a potential metabolite, the evidence strongly points to its origin as a synthetic byproduct.

For drug development professionals and researchers, the key takeaways are:

-

Identity: this compound is a known process-related impurity of moxifloxacin, not a significant human metabolite.

-

Control: Its presence in the final drug product is controlled through optimized synthesis and purification processes.

-

Analytical Detection: HPLC methods are the standard for its detection and quantification.

-

Knowledge Gaps: The biological activity and pharmacokinetic profile of pure this compound are not well-documented and represent areas for potential future research, particularly in the context of impurity toxicity and safety assessment.

Further investigation into the antimicrobial and potential off-target activities of this compound would provide a more complete understanding of its safety profile, even as a trace impurity.

References

-

MacGowan, A. P., et al. (2001). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 47(3), 271-275. Available from: [Link]

-

MacGowan, A. P., et al. (2001). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 47(3), 271-275. Available from: [Link]

-

Wammer, K. H., et al. (2013). Degradation of fluoroquinolone antibiotics during ionizing radiation treatment and assessment of antibacterial activity, toxicity and biodegradability of the products. INIS-IAEA. Available from: [Link]

- Palomo, N., Cosme, G., & Villasante, P. (2007). Method for preparing moxifloxacin and moxifloxacin hydrochloride. European Patent Office EP1832587 B1.

-

Palomo, N., Cosme, G., & Villasante, P. (2009). Method for preparing moxifloxacin and moxifloxacin hydrochloride. European Patent Office EP1832587 B1. Available from: [Link]

-

Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today (Barcelona, Spain: 1998), 36(4), 229-244. Available from: [Link]

-

National Center for Biotechnology Information. Microbial Degradation of Fluoroquinolone Antimicrobial Agents. National Agricultural Library. Available from: [Link]

-

Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Available from: [Link]

-

Palomo, N., Cosme, G., & Villasante, P. (2007). Method for preparing moxifloxacin and moxifloxacin hydrochloride. European Patent Office EP1832587 A1. Available from: [Link]

-

Tassos, S., & Mitscher, L. A. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM., 66(11), 1729-1732. Available from: [Link]

-

El-Faham, A., et al. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

-

Veeprho. (2023). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Available from: [Link]

-

ResearchGate. (2015). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. Available from: [Link]_

-

Medscape. (2002). Moxifloxacin: Clinical Efficacy and Safety. Available from: [Link]

-

ResearchGate. (2022). Scheme 2. Structure of moxifloxacin and related impurities with abbreviations. Available from: [Link]

-

Kumudhavalli, M. V., & Saravanan, C. (2011). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media. Available from: [Link]

-

Priya, M. V., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. Available from: [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 389-393. Available from: [Link]

-

Wang, K., et al. (2018). Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemistry. Available from: [Link]

-

SynZeal. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4889. Available from: [Link]

-

The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

Pharmaffiliates. (n.d.). moxifloxacin and its Impurities. Retrieved from [Link]

- Google Patents. (2014). Preparation method of moxifloxacin impurity. CN103664940A.

-

European Patent Office. (2017). Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. EP 2551268 B1. Available from: [Link]

-

Khan, A., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2261-2267. Available from: [Link]

-

Drugfuture. (n.d.). This compound. FDA Global Substance Registration System. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103664940A - Preparation method of moxifloxacin impurity - Google Patents [patents.google.com]

- 4. EP1832587B1 - Method for preparing moxifloxacin and moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Moxifloxacin EP Impurity E | SynZeal [synzeal.com]

- 7. 8-Hydroxy Moxifloxacin Hydrochloride Salt [lgcstandards.com]

- 8. This compound [drugfuture.com]

- 9. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. veeprho.com [veeprho.com]

- 12. molnar-institute.com [molnar-institute.com]

- 13. Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. scielo.br [scielo.br]

The Biological Significance of 8-Hydroxymoxifloxacin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 8-Hydroxymoxifloxacin, a primary metabolite and significant impurity of the fourth-generation fluoroquinolone, moxifloxacin. While the parent compound, moxifloxacin, exhibits broad-spectrum antibacterial activity, its metabolites are generally considered to have no significant antimicrobial action. This guide shifts the focus from a direct assessment of antimicrobial efficacy to a more nuanced exploration of this compound's role in the overall pharmacological and toxicological profile of moxifloxacin. We delve into its formation, its characterization as a key impurity, and the analytical methodologies essential for its monitoring in pharmaceutical formulations. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of fluoroquinolones and the management of their impurities.

Introduction: The Context of this compound

Moxifloxacin, a C-8-methoxyquinolone, is a widely prescribed antibiotic for treating a range of bacterial infections, including respiratory and skin infections.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[4][5][6] The metabolic fate of moxifloxacin in the human body leads to the formation of several metabolites, with the N-sulfate conjugate and an acyl glucuronide being the most prominent.[7] Among the known metabolites and impurities is this compound, also referred to as Moxifloxacin EP Impurity E or Moxifloxacin O-Desmethyl Analog.[8] Understanding the biological disposition of this compound is critical for a comprehensive assessment of moxifloxacin's safety and efficacy.

The Antimicrobial Activity of Moxifloxacin Metabolites: A Diminished Role

Extensive research into the pharmacokinetics of moxifloxacin has indicated that its metabolites do not possess significant antimicrobial activity.[9] This finding is crucial for understanding the overall therapeutic effect of moxifloxacin, as the parent drug is primarily responsible for its bactericidal properties. The structural modification from a methoxy to a hydroxyl group at the C-8 position in this compound likely alters the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV, thereby reducing its antibacterial potency.

While direct and extensive studies on the minimum inhibitory concentrations (MICs) of isolated this compound against a wide range of bacteria are not prevalent in publicly available literature, the consensus in pharmacokinetic studies points towards its inactivity. This underscores the importance of the C-8 methoxy group for moxifloxacin's potent antibacterial action.[10]

This compound as a Critical Impurity in Pharmaceutical Manufacturing

From a pharmaceutical development and manufacturing perspective, this compound is a significant impurity that requires careful monitoring and control.[8] Regulatory agencies worldwide have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products to ensure their safety and quality.

Table 1: Regulatory and Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| CAS Number | 721970-36-1 |

| Molecular Formula | C₂₀H₂₂FN₃O₄ |

| Synonyms | 8-Hydroxy Moxifloxacin, Moxifloxacin EP Impurity E, Moxifloxacin O-Desmethyl Analog |

The presence of this compound and other impurities can arise from the synthesis process of the active pharmaceutical ingredient (API) or through degradation of the drug product over time. Therefore, robust analytical methods are essential for its detection and quantification.

Analytical Methodologies for the Detection and Quantification of this compound

The accurate detection and quantification of this compound are paramount for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a commonly employed technique for profiling impurities in moxifloxacin.[11]

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a generalized protocol for the analysis of moxifloxacin and its impurities. Specific parameters may need to be optimized based on the instrumentation and specific sample matrix.

Objective: To separate and quantify this compound from the moxifloxacin API.

Materials:

-

Moxifloxacin API

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

HPLC system with UV detector

Method:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the moxifloxacin API in the diluent to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is often used to achieve optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

-

Detection: UV detection at a wavelength where both moxifloxacin and this compound have significant absorbance (e.g., around 295 nm).

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Visualization of the Analytical Workflow

Caption: Workflow for the HPLC analysis of this compound impurity.

Potential Off-Target Effects and Toxicological Considerations

While this compound may lack significant antimicrobial activity, its potential for off-target effects and toxicity cannot be disregarded. The study of off-target effects is a critical aspect of drug development, as these unintended interactions can lead to adverse drug reactions.[12] For fluoroquinolones, known class-wide side effects include tendonitis, nerve damage, and cardiac issues.[6]

The structural similarity of this compound to the parent drug suggests that it could potentially interact with the same or different biological targets in the human body, albeit with different affinities. Further toxicological studies on the isolated metabolite would be necessary to fully characterize its safety profile.

Conceptual Framework for On-Target vs. Off-Target Effects

Caption: On-target vs. off-target effects of a drug molecule.

Conclusion and Future Directions

Future research should focus on isolating and characterizing the biological activity of this compound in various in vitro and in vivo models to definitively confirm its lack of antimicrobial efficacy and to investigate any potential off-target effects. The development of more sensitive and specific analytical methods for its detection will also continue to be an important area of focus in pharmaceutical quality control.

References

-

Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects. Antimicrobial Agents and Chemotherapy, 42(8), 2060–2065. [Link]

-

Jadhav, A. S., et al. (2017). What are the mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in its therapeutic applications?. R Discovery. [Link]

-

Nguyen, H. T., et al. (2007). What are the molecular and cellular mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in AVELOX therapy?. R Discovery. [Link]

-

Balfour, J. A., & Wiseman, L. R. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244. [Link]

-

SynZeal. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]

-

Stass, H., & Kubitza, D. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. Journal of Antimicrobial Chemotherapy, 43 Suppl B, 83-91. [Link]

-

Sullivan, J. T., et al. (1999). Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone. Antimicrobial Agents and Chemotherapy, 43(11), 2793–2797. [Link]

-

Stass, H., & Nagelschmitz, J. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. Journal of Antimicrobial Chemotherapy, 43 Suppl B, 61-67. [Link]

-

Goldstein, E. J., et al. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. [Link]

-

Rolston, K. V., et al. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Diagnostic Microbiology and Infectious Disease, 47(2), 441-449. [Link]

-

National Center for Biotechnology Information. (2024). Moxifloxacin. In StatPearls. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Moxifloxacin?. Patsnap Synapse. [Link]

-

Hsueh, P. R., et al. (2001). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Journal of the Formosan Medical Association, 100(12), 815-822. [Link]

-

Zhang, Y., et al. (2014). Structural identification and characterization of impurities in moxifloxacin. Journal of Pharmaceutical and Biomedical Analysis, 96, 219-227. [Link]

-

Al-Trawneh, S. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(21), 3968. [Link]

-

Mtaravasa, S., et al. (2016). Correlating Minimum Inhibitory Concentrations of ofloxacin and moxifloxacin with gyrA mutations using the Genotype MTBDRsl Assay. The open microbiology journal, 10, 109–115. [Link]

-

Kumar, A., & Sharma, P. K. (2013). Correlation of the Solubility Parameter and Antibacterial Activity of Moxifloxacin. RGUHS Journal of Pharmaceutical Sciences, 3(4), 45-50. [Link]

-

Dalhoff, A., & Petersen, U. (2001). Comparative in Vitro and in Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY Y 3118. The Journal of Infectious Diseases, 183 Suppl 1, S29-35. [Link]

-

Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2221-2227. [Link]

-

Speciale, A., et al. (2002). Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates. International journal of antimicrobial agents, 19(2), 111-118. [Link]

-

Jones, M. E., et al. (2000). Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. Antimicrobial Agents and Chemotherapy, 44(10), 2645–2652. [Link]

-

Dalhoff, A. (1999). Bactericidal properties of moxifloxacin and post-antibiotic effect. Journal of Antimicrobial Chemotherapy, 43 Suppl B, 43-49. [Link]

-

Goa, K. L., & Bryson, H. M. (1999). Moxifloxacin: a review of its use in the management of bacterial infections. Drugs, 58(4), 615-638. [Link]

-

Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]

-

Kerns, R. J., et al. (2012). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & medicinal chemistry letters, 22(1), 494–498. [Link]

-

Akhtar, T., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan journal of pharmaceutical sciences, 32(5), 2221-2227. [Link]

-

Clinton, B., & Mejia, M. (2015). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Current genomics, 16(5), 326–337. [Link]

-

Dalhoff, A., et al. (2020). Comparative evaluation of eight in vitro pharmacodynamic models of infection: Activity of moxifloxacin against Escherichia coli and Streptococcus pneumoniae as an exemplary example. International journal of antimicrobial agents, 55(1), 105809. [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

PASL. (n.d.). Moxifloxacin Hydrochloride Monohydrate - Impurity E. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Drugfuture. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem. Retrieved from [Link]

-

Kumar, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3351. [Link]

-

Naisbitt, D. J., et al. (2017). Pharmacogenomics of off-target adverse drug reactions. British journal of clinical pharmacology, 83(1), 11-24. [Link]

-

Yurtdaş-Kırımlıoğlu, G., et al. (2018). Formulation and In Vitro Evaluation of Moxifloxacin Hydrochloride-Loaded Polymeric Nanoparticles for Ocular Application. Latin American Journal of Pharmacy, 37(9), 1786-1795. [Link]

-

Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

-

Jain, A., et al. (2016). Formulation and Evaluation of Moxifloxacin Ocusert. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1285-1296. [Link]

Sources

- 1. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 7. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moxifloxacin EP Impurity E | SynZeal [synzeal.com]

- 9. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Moxifloxacin Metabolites

This guide provides a comprehensive framework for the preclinical assessment of moxifloxacin metabolites. It is designed for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and drug metabolism studies. By integrating established protocols with the causal logic behind experimental choices, this document serves as a practical resource for ensuring scientific integrity and regulatory compliance in the characterization of drug metabolites.

Introduction: The Central Role of Metabolite Characterization in Drug Safety

Moxifloxacin, a fourth-generation 8-methoxy fluoroquinolone, is a broad-spectrum antibiotic valued for its efficacy against a wide range of pathogens.[1][2] Its bactericidal action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3] In humans, moxifloxacin is primarily cleared through Phase II metabolism, bypassing the cytochrome P450 (CYP450) enzyme system.[4][5] This results in two main metabolites: a sulphate conjugate (M1) and a glucuronide conjugate (M2).[6][7] These metabolites are generally considered microbiologically inactive.[7]

The imperative to study these metabolites is dictated by global regulatory frameworks, such as the U.S. Food and Drug Administration's (FDA) "Metabolites in Safety Testing" (MIST) guidance.[8][9] This guidance mandates the safety assessment of any human metabolite that constitutes more than 10% of the total drug-related exposure at steady state or is found at disproportionately higher concentrations in humans compared to preclinical toxicology species.[9][10] Early identification and characterization of such metabolites are critical to prevent delays in drug development and to ensure patient safety.[8][9]

While the primary metabolites of moxifloxacin are well-documented, this guide will also address the hypothetical investigation of a novel or minor oxidative metabolite, such as 8-Hydroxymoxifloxacin . Although not a recognized major metabolite of moxifloxacin in humans, its study provides a valuable framework for addressing unexpected metabolic pathways that may emerge during development. The existence of commercially available standards for compounds like 8-Hydroxy Moxifloxacin facilitates such exploratory research should it become necessary.

Part 1: In Vitro Characterization of Metabolites

In vitro assays form the cornerstone of early metabolite assessment. They provide a rapid and cost-effective means to profile the biological activity and potential liabilities of metabolites before committing to resource-intensive in vivo studies.[11]

Antimicrobial Activity Assessment

A primary consideration for an antibiotic's metabolite is whether it retains antimicrobial activity. This is crucial for understanding the overall therapeutic effect and the potential for developing resistance. The principal method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Test Substance : Synthesize or procure the metabolite (e.g., this compound, M1, M2). Prepare a stock solution in a suitable solvent (e.g., DMSO, water) and create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Inoculum Preparation : Culture relevant bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli) overnight.[12] Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Incubation : In a 96-well microtiter plate, combine 50 µL of each metabolite dilution with 50 µL of the standardized bacterial inoculum. Include a positive control (bacteria in broth, no drug) and a negative control (broth only). Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination : The MIC is the lowest concentration of the metabolite that completely inhibits visible bacterial growth.[13]

-

Interpretation : Compare the MIC of the metabolite to that of the parent drug, moxifloxacin. The known metabolites of moxifloxacin, M1 and M2, are microbiologically inactive.[7] Any significant activity from a novel metabolite would warrant further investigation.

Diagram: Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity Profiling

Cytotoxicity assays are essential for identifying potential safety liabilities of a metabolite.[12][14] These assays measure the degree to which a substance causes damage to cells. A common and robust method is the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture : Seed a relevant human cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment : Prepare serial dilutions of the metabolite and the parent drug in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation : Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 1: Hypothetical In Vitro Activity Data

| Compound | Target Organism | MIC (µg/mL) | Cell Line | Cytotoxicity IC₅₀ (µM) |

| Moxifloxacin | S. pneumoniae | 0.12 | HepG2 | >100 |

| Metabolite M1 | S. pneumoniae | >64 | HepG2 | >200 |

| Metabolite M2 | S. pneumoniae | >64 | HepG2 | >200 |

| This compound | S. pneumoniae | 0.5 | HepG2 | 85 |

Note: Data for this compound is hypothetical for illustrative purposes.

Part 2: In Vivo Evaluation of Metabolites

In vivo studies are critical for understanding the pharmacokinetic (PK) profile and systemic toxicity of a metabolite in a whole organism, which is a more complex system than in vitro models.[15] These studies are typically conducted in rodent and non-rodent species.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. If a human metabolite is found to be disproportionate, regulatory guidance may require direct administration of the synthesized metabolite to preclinical species to adequately assess its exposure and safety.[8]

Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model : Use male Sprague-Dawley rats (n=3-5 per group).

-

Compound Administration : Administer the synthesized metabolite (e.g., this compound) via intravenous (IV) and oral (PO) routes at a defined dose. The parent drug, moxifloxacin, should be dosed in a separate group for comparison.

-